1H-Benzimidazol-2-amine, 7-chloro-1-methyl-
Overview
Description
“1H-Benzimidazol-2-amine, 7-chloro-1-methyl-” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It’s a white solid that appears in the form of tabular crystals .
Synthesis Analysis
The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .Scientific Research Applications
Palladium(II) and Platinum(II) Complexes
A study explored the use of 1H-benzimidazol-2-amine derivatives in synthesizing Pd(II) and Pt(II) complexes as potential anticancer compounds. These complexes exhibited strong coordination bonds and were found to have square-planar geometries around the metallic center. They showed promising activity against various cancer cell lines (Ghani & Mansour, 2011).
Antimicrobial and Cytotoxic Activity
Another study reported on the synthesis of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines demonstrating good antibacterial and cytotoxic activities in vitro. This highlights the potential of these compounds in antimicrobial and cancer research (Noolvi et al., 2014).
Antineoplastic and Antifilarial Agents
Compounds synthesized from benzimidazole derivatives were evaluated for their antineoplastic and antifilarial activities. Some derivatives demonstrated significant growth inhibition in cancer cells and showed promising results as antifilarial agents (Ram et al., 1992).
Antioxidant Properties
Research into benzimidazole derivatives also found them effective in inhibiting lipid peroxidation in rat liver, indicating their potential as antioxidants (Kuş et al., 2004).
Anti-inflammatory and Analgesic Activities
Several studies demonstrated the effectiveness of benzimidazole derivatives in anti-inflammatory and analgesic activities, showing potential for developing new therapeutic agents in these areas (KunnambathKrishnakumar et al., 2013).
Future Directions
Benzimidazole derivatives are among the most frequently used ring systems for small molecule drugs . They have a wide variety of medicinal applications and have become an important synthon in the development of new drugs . Therefore, “1H-Benzimidazol-2-amine, 7-chloro-1-methyl-” could potentially have interesting applications in the future.
Mechanism of Action
Target of Action
Benzimidazole derivatives, to which this compound belongs, are known to have a broad spectrum of pharmacological properties . They have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazole derivatives have been found to interact with their targets in various ways, leading to changes in cellular processes . For instance, some benzimidazole derivatives have been found to block signal reception at the level of certain receptors, leading to a reduction in the transcription of specific genes .
Biochemical Pathways
Benzimidazole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Benzimidazole derivatives have been reported to exhibit excellent bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives have been found to exert a variety of effects, ranging from common antibacterial effects to the treatment of the world’s most virulent diseases .
Action Environment
It is known that the efficacy of benzimidazole derivatives can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .
Properties
IUPAC Name |
7-chloro-1-methylbenzimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-12-7-5(9)3-2-4-6(7)11-8(12)10/h2-4H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLPXHZFEJYXBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2Cl)N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945021-15-8 | |
Record name | 7-chloro-1-methyl-1H-1,3-benzodiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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